molecular formula C44H30N4O4 B3028549 Tetra(3-hydroxyphenyl)porphyrin CAS No. 22112-79-4

Tetra(3-hydroxyphenyl)porphyrin

Cat. No.: B3028549
CAS No.: 22112-79-4
M. Wt: 678.7
InChI Key: ZUELZXZJXUXJCH-UHFFFAOYSA-N
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Description

Tetra(3-hydroxyphenyl)porphyrin (THPP) is a meso-substituted porphyrin derivative with hydroxyl groups at the 3-position of each phenyl ring. Its molecular structure (C₄₄H₃₀N₄O₄) distinguishes it from simpler analogues like 5,10,15,20-tetraphenylporphyrin (TPP) by introducing polar hydroxyl substituents, which enhance solubility and alter electronic properties . THPP is synthesized via mixed-aldehyde condensation of 3-hydroxybenzaldehyde and pyrrole, often under microwave irradiation or silica gel-supported conditions . Key applications include photodynamic therapy (PDT), catalysis, and sensor development due to its tunable photophysical and redox properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetra(3-hydroxyphenyl)porphyrin typically involves the Adler method, which entails the condensation of pyrrole with 3-hydroxybenzaldehyde in the presence of an acid catalyst, such as propionic acid. The reaction is carried out under reflux conditions, and the resulting porphyrin is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs scalable techniques such as microwave-assisted synthesis or mechanochemistry to enhance yield and reduce reaction times. These methods are designed to be more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Tetra(3-hydroxyphenyl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview of PDT:
Photodynamic therapy is a non-invasive treatment that utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to the destruction of targeted cells, including cancerous and microbial cells.

Role of mTHPP:

  • Photosensitizer Efficacy: mTHPP has been studied for its effectiveness as a photosensitizer due to its ability to generate ROS when exposed to light. Research has shown that conjugating mTHPP with quantum dots (QDs) enhances its efficacy in PDT applications. For instance, a study demonstrated that the conjugate of ZnCuInS/ZnS QDs with mTHPP exhibited a 72% reduction in cell viability against murine metastatic melanoma cells upon LED irradiation, significantly outperforming mTHPP alone (1%) and bare QDs (19%) .
  • Antimicrobial Activity: In addition to its anticancer properties, mTHPP has shown promising antibacterial activity. The same study indicated that the mTHPP-QD conjugate had a superior antibacterial effect against E. coli, even without light activation .

Fluorescence Probing

Detection of Phospholipids:
mTHPP has potential applications as a fluorescence probe for the detection of phospholipids in biological systems. A study highlighted its ability to detect phospholipids through supramolecular interactions, suggesting its utility in biochemical assays and cellular imaging .

Optoelectronic Applications

Material Properties:
The unique opto-electronic properties of mTHPP make it suitable for developing new materials in electronic devices. Its synthesis and characterization have been explored extensively, revealing its potential as a precursor for materials used in organic photovoltaics and light-emitting diodes (LEDs) .

Data Tables

Application AreaSpecific Use CaseResults/Findings
Photodynamic TherapyCancer Treatment72% cell viability reduction with mTHPP-QD conjugate
Antimicrobial ActivityBacterial InfectionsEnhanced antibacterial effect against E. coli
Fluorescence ProbingDetection of PhospholipidsEffective as a fluorescence probe
Optoelectronic MaterialsOrganic PhotovoltaicsPotential precursor for new materials

Case Studies

  • Photodynamic Therapy Efficacy:
    • Study: Tsolekile et al. (2022) investigated the efficacy of mTHPP conjugated with quantum dots for PDT.
    • Findings: The study concluded that the conjugate significantly improved PDT outcomes compared to mTHPP alone, demonstrating its potential in clinical applications for cancer treatment .
  • Fluorescence Probing:
    • Study: Research conducted on the use of mTHPP as a fluorescence probe demonstrated its ability to selectively bind phospholipids.
    • Findings: The results indicated that mTHPP could serve as an effective tool for detecting lipid membranes in biological research .

Mechanism of Action

The mechanism of action of tetra(3-hydroxyphenyl)porphyrin in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species induce cellular damage and apoptosis in cancer cells. The hydroxyphenyl groups enhance the compound’s solubility and cellular uptake, improving its efficacy as a photosensitizer .

Comparison with Similar Compounds

2.1. Structural and Substituent Effects

Substituents at the meso-positions critically influence porphyrin behavior. Below is a comparative analysis:

Compound Substituent Key Properties Applications Reference
THPP 3-hydroxyphenyl Enhanced water solubility; red-shifted absorption; pH-dependent fluorescence PDT, hybrid nanomaterials
TPP Phenyl Hydrophobic; strong Soret band (~418 nm) Catalysis, anti-inflammatory
TpFPP/TpClPP/TpBrPP 4-halophenyl (F/Cl/Br) Increased electron-withdrawing effects; improved anti-inflammatory activity Anti-inflammatory agents
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrin 3-methoxyphenyl Electron-donating methoxy groups; altered redox potentials Not specified
Tetra(thienyl)porphyrin (TThPor) Thienyl Coplanar conjugation; distinct photophysical properties Optoelectronics, DNA interaction
  • Solubility : THPP’s hydroxyl groups improve aqueous solubility compared to TPP and halogenated derivatives, making it more suitable for biological applications .
  • Electronic Properties: Methoxy (electron-donating) and halogen (electron-withdrawing) substituents shift absorption spectra and redox potentials. THPP exhibits a bathochromic shift in acidic/alkaline conditions due to hydroxyl deprotonation .
2.2. Metal Complexes and Catalytic Activity

Metalation with transition metals modifies porphyrin reactivity:

Complex Metal Key Findings Application Reference
Mn(III)-THPP Mn Stable under acidic conditions; used in hybrid silica nanomaterials Environmental catalysis, sensors
Mn(III)-TPP Mn Lower solubility; limited catalytic efficiency in polar media Catalysis
[Cu-naringin(CH₃OH)₂] Cu Superior anti-inflammatory activity vs. free naringin Anti-inflammatory therapy
Mn(III)-tetra(N-ethylcarbazolyl) Mn Enhanced oxidation potential due to electron-donating groups Optoelectronics
  • Mn Complexes : Mn(III)-THPP exhibits unique bathochromic emission shifts in silica hybrids, unlike Mn-TPP, due to hydroxyl group interactions .
2.4. Electrochemical and Sensing Properties

Substituents and metalation influence electrochemical behavior:

Compound Redox Properties Sensing Application Reference
THPP pH-dependent redox shifts H₂O₂ detection
Pt(II)-TAPP High fluorescence quantum yield H₂O₂ sensing
Mn(III)-THPP Stable in acidic media Dopamine detection
  • THPP vs. Pt-Porphyrins : Platinum complexes (e.g., Pt-TAPP) show superior fluorescence for H₂O₂ sensing, while THPP’s hydroxyl groups enable pH-responsive behavior .

Biological Activity

Tetra(3-hydroxyphenyl)porphyrin (THPP) is a synthetic porphyrin compound that has been extensively studied for its biological activities, particularly in the fields of photodynamic therapy (PDT), antibacterial and anticancer applications. This article delves into the various biological activities associated with THPP, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

  • Molecular Formula : C₄₄H₃₀N₄O₄
  • Molar Mass : 678.73 g/mol
  • Density : 1.401 g/cm³ (predicted)
  • Melting Point : >320 °C
  • CAS Number : 22112-79-4

Mechanisms of Biological Activity

  • Photodynamic Therapy (PDT) :
    • THPP has shown significant potential as a photosensitizer in PDT, where it generates reactive oxygen species (ROS) upon light activation. This process leads to cell death in targeted cancer cells.
    • A study reported an in vitro cytotoxicity IC50 value of 6.80 μg/mL for THPP in human colorectal adenocarcinoma (HT-29) cells, indicating its effectiveness as a sensitizer for PDT .
  • Antibacterial Activity :
    • THPP exhibits antibacterial properties against various strains, including those resistant to conventional antibiotics. The mechanism involves the generation of singlet oxygen which damages bacterial cell membranes and internal structures .
  • Antioxidant Properties :
    • Research indicates that THPP possesses antioxidant capabilities, which can mitigate oxidative stress in biological systems, potentially offering protective effects against diseases linked to oxidative damage .
  • Anticancer Properties :
    • THPP's ability to induce apoptosis in cancer cells has been documented. The compound's interaction with cellular components leads to programmed cell death, making it a candidate for cancer treatment strategies .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Photodynamic TherapyEffective sensitizer with IC50 = 6.80 μg/mL
AntibacterialInhibits growth of resistant bacterial strains
AntioxidantReduces oxidative stress in cells
AnticancerInduces apoptosis in cancer cells

Case Study: Photodynamic Efficacy

A significant study evaluated the photodynamic efficacy of THPP in vitro against HT-29 cells. The results demonstrated that THPP effectively localized within the cancer cells and induced substantial cell death upon light exposure, confirming its potential as a therapeutic agent in PDT.

Hybrid Nanomaterials

Recent advancements have explored the combination of THPP with gold nanoparticles to enhance its detection capabilities for specific biomolecules such as 4-aminosalicylic acid (PAS). This hybrid material showed a linear correlation between absorption intensity and PAS concentration, indicating potential applications in drug monitoring .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Tetra(3-hydroxyphenyl)porphyrin, and how do they compare in yield and purity?

The Adler-Longo method is a foundational synthesis route, involving the condensation of pyrrole with 3-hydroxybenzaldehyde under reflux in propionic acid, yielding ~20% purity. Microwave-assisted synthesis (MWAS) significantly improves efficiency, achieving >90% yield in 10–15 minutes using small solvent volumes and controlled temperature (140–160°C) . Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the free base, followed by recrystallization for analytical-grade purity.

Q. How is this compound characterized spectroscopically?

Key characterization includes:

  • UV-Vis spectroscopy : Distinct Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions. Solvent polarity shifts these bands (e.g., bathochromic shift in DMF vs. CHCl₃) .
  • NMR : Free base porphyrins show characteristic β-pyrrolic protons at δ 8.7–8.9 ppm and meta-hydroxyphenyl protons at δ 7.2–7.5 ppm .
  • Fluorescence : Emission peaks at 650–720 nm with quantum yields (~0.15 in THF) sensitive to aggregation .

Q. What role does this compound play in photodynamic therapy (PDT)?

As a photosensitizer, it generates singlet oxygen (¹O₂) under red-light irradiation (λ > 630 nm), inducing apoptosis in cancer cells. Its meta-hydroxyphenyl groups enhance solubility and reduce aggregation compared to para-substituted analogs, improving cellular uptake . Studies show IC₅₀ values of ~5 µM against melanoma (B16-F10) under optimized PDT conditions .

Q. What are the solubility challenges associated with this compound in aqueous systems?

The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic phenyl groups. Strategies include:

  • Conjugation with hydrophilic moieties : Covalent attachment to quantum dots (e.g., ZnCuInS/ZnS) enhances dispersion and enables targeted delivery .
  • Formulation in micelles : Encapsulation in Pluronic® F127 increases solubility 10-fold .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and scalability of this compound?

MWAS reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) and increases yields (>90%) by enabling rapid, uniform heating. Closed-vessel conditions minimize solvent use (5–10 mL per gram precursor), making it scalable for gram-scale production . Post-synthesis, automated flash chromatography systems streamline purification.

Q. What strategies enhance the photodynamic efficacy of this compound in complex biological environments?

  • Hybrid nanomaterials : Conjugation with ZnCuInS/ZnS quantum dots improves ¹O₂ generation by 40% due to Förster resonance energy transfer (FRET) .
  • Targeted functionalization : Introducing 4-carboxymethylphenyl groups improves lysosomal localization, doubling cytotoxicity in HEp2 cells .
  • Dual PDT/antibacterial systems : Combining with Ag⁺-selective ionophores enables simultaneous biofilm disruption and bacterial eradication .

Q. How can computational modeling aid in understanding the electronic properties of this compound derivatives?

Time-dependent density functional theory (TDDFT) predicts hyperporphyrin effects in acidic environments, showing protonation at β-pyrrolic nitrogens red-shifts absorption bands by ~30 nm . Molecular dynamics simulations reveal aggregation kinetics, guiding substituent design to minimize self-quenching .

Q. What methodologies are used to assess the cytotoxicity and biocompatibility of this compound-based agents?

  • In vitro assays : MTT testing on normal (V79) and cancer (T98G) cells under dark/light conditions confirms selective toxicity (e.g., 80% viability in normal cells vs. 20% in cancer cells post-PDT) .
  • In vivo models : BALB/c mice studies show no acute toxicity at 160 mg/kg, but chronic exposure induces mild hepatotoxicity (ALT elevation) .

Q. How do structural modifications of this compound influence its aggregation behavior in aqueous solutions?

Substituent polarity dictates aggregation:

  • Hydroxyl groups : Meta-substitution reduces π-π stacking vs. para-substituted analogs, lowering aggregation by 50% .
  • Metal insertion : Zn(II) complexes exhibit tighter aggregation (H-aggregates) with quenched fluorescence, while free bases form J-aggregates with red-shifted emission .

Q. What approaches resolve contradictions in reported photophysical data for this compound across studies?

Discrepancies in fluorescence lifetimes (e.g., 8 ns vs. 12 ns) arise from solvent polarity, excitation wavelength, and aggregation state. Standardized protocols (e.g., degassed DMSO, 77 K measurements) and time-resolved fluorescence microscopy mitigate variability .

Properties

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUELZXZJXUXJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025582
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-79-4
Record name 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (0.910 g, 7.45 mmol) is dissolved in propionic acid (50 mL) and heated to 140° C. Pyrrole (0.52 mL, 7.45 mmol) is added in one portion and the mixture heated at reflux for 2 h. Stirring is continued for an additional 12 h at room temperature. Propionic acid is removed in vacuo and the residue dissolved in acetone and purified by chromatography on a column (250 g) of silica which is eluted with toluene containing a continuously increasing proportion of ethyl acetate. The product is eluted with toluene:ethyl acetate (6:1 by vol.). Solvent is removed in vacuo to afford the product as a violet solid.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two

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